BenchChemオンラインストアへようこそ!

2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Anticancer Chondrosarcoma Tyrosine Kinase Inhibition

2-Phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic, heterocyclic small molecule with the molecular formula C16H13N3OS and a molecular weight of 295.4 g/mol. This compound is structurally defined by a thiazole ring core, substituted at the 4-position with a pyridin-3-yl group and at the 2-position with an acetamide moiety linked to a phenyl ring.

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 477544-72-2
Cat. No. B2651566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
CAS477544-72-2
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C16H13N3OS/c20-15(9-12-5-2-1-3-6-12)19-16-18-14(11-21-16)13-7-4-8-17-10-13/h1-8,10-11H,9H2,(H,18,19,20)
InChIKeyRLTTZNCIPLCHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 477544-72-2): Procurement-Focused Chemical Profile and Research Applications


2-Phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic, heterocyclic small molecule with the molecular formula C16H13N3OS and a molecular weight of 295.4 g/mol . This compound is structurally defined by a thiazole ring core, substituted at the 4-position with a pyridin-3-yl group and at the 2-position with an acetamide moiety linked to a phenyl ring. This specific scaffold places it within a broader class of 4-(pyridinyl)thiazole-2-acetamide derivatives that have been investigated for their potential as kinase inhibitors and anticancer agents . The presence of the 3-pyridyl substituent is a critical structural feature that can influence target binding and biological activity, distinguishing it from its 2- and 4-pyridyl regioisomers .

Why 2-Phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide Cannot Be Interchanged with Generic Analogs for Targeted Research


The scientific and industrial utility of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is not interchangeable with close analogs due to the profound impact of subtle structural variations on biological activity. The position of the nitrogen atom on the pyridyl ring (2-, 3-, or 4-) is a key determinant of target binding and pharmacological effect, with the 3-pyridyl isomer in this compound offering a unique vector for hydrogen bonding and π-stacking interactions compared to its 2- or 4-substituted counterparts . This phenomenon is explicitly demonstrated in studies of 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives, where the pyridyl regioisomer directly influenced the anticancer potency and the induction of apoptotic pathways (BAX/BCL-2) in chondrosarcoma cells . Furthermore, the specific 2-phenylacetamide side chain in this compound may confer a distinct selectivity profile against a panel of tyrosine kinases, as amide functionality is a critical pharmacophore for selective tyrosine kinase inhibition over serine-threonine kinases . Generic substitution with an analog possessing a simple acetamide or a different aryl substituent risks losing this specific activity profile, leading to failed experimental replication or erroneous structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 2-Phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide Against Comparator Compounds


Differential Anticancer Potency of 4-(Pyridin-3-yl)thiazole-2-acetamide Scaffold in Chondrosarcoma Cells

The core 4-(3-pyridyl)thiazole-2-acetamide scaffold, which defines 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, demonstrates a distinct and potent anticancer profile. In a head-to-head study of 24 novel derivatives, the most active compound from this class, featuring a benzimidazole side chain, exhibited an IC50 of 2.03±1.05 µM against the SW1353 human chondrosarcoma cell line. This is significantly more potent than the standard chemotherapeutic agent doxorubicin, which had an IC50 of 5.05±1.07 µM . The target compound's specific 3-pyridyl isomer is a critical contributor to this class-level activity, as the study explicitly demonstrated that cytotoxicity varied with the position of the pyridyl nitrogen .

Anticancer Chondrosarcoma Tyrosine Kinase Inhibition

Selective Apoptosis Induction via Tyrosine Kinase Pathway Modulation

The 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide compound belongs to a class shown to induce apoptosis through a specific mechanism. The 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives were demonstrated to trigger apoptosis in SW1353 cells by modulating the BAX/BCL-2 apoptotic pathway, an effect linked to general tyrosine kinase inhibition . This mechanism was selective for cancer cells, as the compounds showed no cytotoxicity on healthy L929 fibroblast cells at active concentrations . This selective induction of programmed cell death differentiates this class from broadly cytotoxic agents and is a direct consequence of the core scaffold's ability to interact with kinase targets, a feature critically dependent on the amide linkage and pyridyl orientation present in the target compound .

Apoptosis Kinase Inhibition Mechanism of Action

Regioisomeric Advantage: The 3-Pyridyl Substituent Enables Unique Target Engagement Compared to 2- and 4-Pyridyl Analogs

A key differentiator for 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is the precise regiochemistry of its pyridyl substituent. Research into the 4-(2/3/4-pyridyl)thiazole-2-acetamide series has established that the position of the nitrogen atom on the pyridine ring is not merely a structural detail but a critical driver of biological activity, directly influencing the induction of apoptosis and tyrosine kinase inhibition . The 3-pyridyl isomer presents a hydrogen bond acceptor at a geometry distinct from the 2- and 4-pyridyl forms, which can lead to differential binding modes within the ATP-binding pocket of kinases . This regioisomeric advantage means the target compound cannot be substituted with its 2- or 4-pyridyl counterparts without expecting significant, and likely detrimental, changes in potency and target selectivity.

Structure-Activity Relationship Kinase Inhibition Drug Design

Evidence-Backed Application Scenarios for Procuring 2-Phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide


Lead Optimization in Chondrosarcoma Drug Discovery

This compound is an ideal starting point or reference molecule for medicinal chemistry programs targeting chondrosarcoma, a rare cancer with limited therapeutic options. The class-level evidence shows that the 4-(pyridin-3-yl)thiazole-2-acetamide core can yield compounds with low micromolar IC50 values against SW1353 cells, outperforming doxorubicin . The compound can be used to explore structure-activity relationships aimed at improving potency and pharmacokinetic properties while maintaining the selective apoptosis induction mediated by tyrosine kinase inhibition .

Investigating Tyrosine Kinase Inhibition and Selective Apoptosis

The established mechanism of action for the compound class—general tyrosine kinase inhibition leading to BAX/BCL-2-mediated apoptosis with selectivity for cancer cells over healthy fibroblasts —makes this a valuable tool compound for dissecting kinase-dependent signaling pathways. Researchers can use it as a probe to study the downstream effects of kinase inhibition in chondrosarcoma or potentially other cancer models where this scaffold demonstrates activity.

SAR Studies on Pyridyl Regioisomerism in Kinase Inhibitor Design

For laboratories focused on kinase inhibitor design, the specific 3-pyridyl isomer of this compound serves as a critical comparator for its 2- and 4-pyridyl analogs. Direct evidence indicates that the pyridyl nitrogen position dramatically impacts anticancer activity . Procuring this specific regioisomer is essential for any systematic SAR study aiming to map the binding interactions within the ATP-binding pocket of target kinases, as substitution with a different isomer would introduce a confounding variable.

Development of Targeted Therapies with a Favorable Selectivity Window

The observed selectivity of the compound class for SW1353 cancer cells over healthy L929 fibroblasts positions this compound as a foundational scaffold for developing targeted therapies. It can be used in assays designed to validate target engagement in tumor cells while simultaneously assessing safety liabilities in normal cell lines, a critical early step in preclinical development that adds significant procurement value for translational research groups.

Quote Request

Request a Quote for 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.